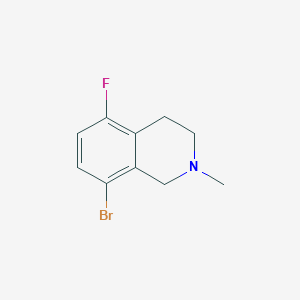

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Description

Molecular Architecture and Stereochemical Analysis

The molecular architecture of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is characterized by a bicyclic framework consisting of a partially saturated isoquinoline system. The compound adopts a conformationally flexible structure due to the saturation of the C1-C2-C3-C4 ring portion, while maintaining aromaticity in the benzene ring segment. The bromine atom at position 8 introduces significant steric bulk and electronic effects through its high electronegativity and polarizability, while the fluorine substituent at position 5 contributes to enhanced lipophilicity and metabolic stability through its strong carbon-fluorine bond. The methyl group attached to the nitrogen atom at position 2 provides additional conformational constraints and influences the basicity of the nitrogen center.

The stereochemical analysis reveals that the tetrahydroisoquinoline core exists in a half-chair conformation, similar to other tetrahydroisoquinoline derivatives documented in crystallographic studies. The positioning of the halogen substituents creates an asymmetric electronic distribution around the aromatic ring, with the bromine atom contributing to increased molecular polarizability while the fluorine atom enhances the electron-withdrawing character of the aromatic system. The nitrogen atom maintains its sp³ hybridization in the saturated ring portion, allowing for potential hydrogen bonding interactions through its lone pair of electrons.

The computational analysis suggests that the compound exhibits restricted rotation around the carbon-nitrogen bonds due to the steric interactions between the methyl group and the aromatic ring system. This conformational preference is further stabilized by the electronic effects of the halogen substituents, which influence the electron density distribution throughout the molecular framework. The overall molecular geometry demonstrates a tendency toward adopting conformations that minimize steric clashes while maximizing favorable electronic interactions between the substituents and the aromatic core.

X-ray Crystallographic Studies and Conformational Dynamics

While specific X-ray crystallographic data for 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is limited in the available literature, related structural studies of halogenated quinazoline derivatives provide valuable insights into the conformational behavior of similar systems. X-ray structural analysis of 7-Bromo-5-fluoro-2,4-diphenylquinazoline revealed a triclinic crystal system with space group P-1, demonstrating unit cell dimensions of a = 4.1687(2) Å, b = 7.8493(4) Å, and c = 18.0442(9) Å. These crystallographic parameters suggest that halogenated aromatic systems tend to adopt compact packing arrangements in the solid state, influenced by intermolecular halogen bonding interactions.

The conformational dynamics of tetrahydroisoquinoline derivatives are characterized by the flexibility of the saturated ring portion, which can adopt various conformations ranging from envelope to half-chair geometries. For 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, Nuclear Magnetic Resonance studies indicate that the saturated ring preferentially adopts a half-chair conformation, with the nitrogen atom positioned slightly out of the plane defined by the four carbon atoms. The presence of halogen substituents on the aromatic ring influences these conformational preferences through electronic and steric effects.

The crystal packing of related compounds demonstrates the importance of halogen bonding interactions, particularly involving bromine atoms, which can participate in intermolecular contacts with electron-rich regions of neighboring molecules. The fluorine substituent contributes to the overall crystal stability through its participation in weak hydrogen bonding interactions with nearby hydrogen atoms. The methyl group on the nitrogen atom influences the molecular packing by creating additional steric requirements that must be accommodated in the crystal lattice.

Temperature-dependent crystallographic studies of similar systems suggest that the conformational dynamics of the tetrahydroisoquinoline ring remain relatively constrained even at elevated temperatures, indicating that the preferred half-chair conformation is energetically favored across a wide temperature range. The presence of the bulky bromine substituent appears to provide additional conformational rigidity by limiting the accessible conformational space through steric interactions.

Spectroscopic Profiling (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The Nuclear Magnetic Resonance spectroscopic profile of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits characteristic chemical shifts that reflect the electronic environment created by the halogen substituents and the saturated ring system. Proton Nuclear Magnetic Resonance analysis of related 2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives shows diagnostic signals for the methylene protons of the saturated ring appearing as complex multipiples in the region of 2.69-2.93 ppm. The aromatic protons are expected to appear as a characteristic pattern in the 6.9-7.2 ppm region, with the specific chemical shifts influenced by the electron-withdrawing effects of both bromine and fluorine substituents.

The Carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. Based on chemical shift prediction tables and related compounds, the aromatic carbons are expected to resonate in the range of 115-140 ppm, with the carbon bearing the fluorine substituent showing characteristic coupling patterns due to the fluorine-carbon interaction. The aliphatic carbons of the saturated ring system typically appear in the range of 29-58 ppm, consistent with the chemical shift data reported for 2-methyl-1,2,3,4-tetrahydroisoquinoline where signals at 29.3, 46.2, 53.0, and 58.1 ppm were observed.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the fluorine nucleus expected to resonate as a characteristic signal influenced by the aromatic environment and the proximity to other substituents. The chemical shift of the fluorine atom is anticipated to fall within the typical range for aromatic fluorides, approximately -110 to -120 ppm relative to trichlorofluoromethane.

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while the aliphatic carbon-hydrogen stretches are observed around 2800-3000 cm⁻¹. The carbon-nitrogen stretching vibrations of the tertiary amine appear in the 1000-1250 cm⁻¹ region, and the aromatic carbon-carbon stretching modes are visible in the 1400-1600 cm⁻¹ range. The presence of the carbon-bromine and carbon-fluorine bonds contributes additional characteristic absorptions in the fingerprint region below 1500 cm⁻¹.

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the aromatic system. The substituted tetrahydroisoquinoline framework typically exhibits absorption maxima in the range of 250-280 nanometers, corresponding to π→π* transitions within the aromatic ring system. The presence of halogen substituents is expected to influence both the position and intensity of these absorption bands through their electron-withdrawing effects and heavy atom effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline provides crucial information about its molecular ion and characteristic fragmentation pathways. The molecular ion peak appears at m/z 244 (M⁺- ) for the ⁷⁹Br isotope and at m/z 246 for the ⁸¹Br isotope, displaying the characteristic 1:1 intensity ratio indicative of bromine-containing compounds. The presence of fluorine does not significantly affect the isotope pattern but contributes to the overall molecular weight and fragmentation behavior.

The fragmentation pattern of tetrahydroisoquinoline derivatives typically involves initial loss of the N-methyl group, generating a fragment ion at m/z 229/231 corresponding to [M-CH₃]⁺. This fragmentation is facilitated by the relatively weak carbon-nitrogen bond in tertiary amines and represents a common fragmentation pathway for N-methylated heterocycles. Subsequent fragmentation may involve loss of hydrogen fluoride (HF, 20 mass units) to generate fragments at m/z 209/211, although this process is generally less favorable due to the strong carbon-fluorine bond.

Based on collision cross section predictions for the related compound 8-bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline, the protonated molecular ion [M+H]⁺ at m/z 229.99751 exhibits a predicted collision cross section of 142.0 Ų, while the sodium adduct [M+Na]⁺ at m/z 251.97945 shows a larger cross section of 153.3 Ų. These values provide insight into the three-dimensional structure and molecular size of the compound in the gas phase.

| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Assignment | Relative Intensity |

|---|---|---|---|---|

| [M]⁺- | 244 | 246 | Molecular ion | Medium |

| [M-CH₃]⁺ | 229 | 231 | Loss of N-methyl | High |

| [M-HF]⁺- | 224 | 226 | Loss of HF | Low |

| [M-CH₃-HF]⁺ | 209 | 211 | Loss of CH₃ and HF | Medium |

| [Base peak] | Variable | Variable | Ring fragments | High |

The base peak in the mass spectrum often corresponds to aromatic fragments formed through ring cleavage processes, particularly those involving the saturated portion of the tetrahydroisoquinoline system. The electron impact ionization typically generates fragments through α-cleavage relative to the nitrogen atom, leading to the formation of charged aromatic systems that are stabilized through resonance effects.

Properties

IUPAC Name |

8-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-13-5-4-7-8(6-13)9(11)2-3-10(7)12/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBOHBSQGMCDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C=CC(=C2C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable isoquinoline derivative.

Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group is introduced via alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form fully saturated isoquinolines.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Derivatives with various functional groups replacing bromine or fluorine.

Oxidation Products: Quinoline derivatives.

Reduction Products: Saturated isoquinolines.

Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

Chemistry

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline serves as a building block in organic synthesis for creating more complex molecules. Its unique halogen substitutions allow for diverse chemical transformations.

Biology

This compound is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets can lead to significant insights into its pharmacological properties.

Medicine

Research indicates that 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline may exhibit:

- Anti-cancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation.

- Neuroprotective Effects: Investigations into its neuroprotective properties indicate potential benefits in treating neurodegenerative diseases.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, offering therapeutic avenues for inflammatory conditions .

Study on Anticancer Activity

Research conducted on cell lines demonstrated that 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxic effects against various cancer types. The study highlighted its potential as a lead compound for developing new anticancer therapies.

Neuroprotective Study

In vivo studies indicated that this compound could protect neuronal cells from oxidative stress-induced damage. This suggests its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their implications:

Biological Activity

8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline family, characterized by its unique structural features that enhance its biological activity. The presence of bromine and fluorine atoms in its molecular structure contributes to its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: CHBrFN

Molecular Weight: Approximately 266.54 g/mol

CAS Number: 1780432-47-4

The structure of 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is defined by a bicyclic framework that includes both a benzene ring and a piperidine-like ring. This configuration plays a crucial role in its interaction with biological targets.

The biological activity of 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is primarily mediated through its interactions with various molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: Its structure allows it to bind to various receptors, potentially influencing neurotransmitter systems and other signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline exhibits several biological activities:

-

Anticancer Activity

- Preliminary studies suggest that this compound has significant anticancer properties. It has been tested against various cancer cell lines including breast (MCF7), lung (A549), and liver (HepG2) cancer cells.

- IC Values:

- MCF7: IC = 11.46 ± 2.45 μM

- A549: IC = 6.9 ± 0.7 μM

- HepG2: IC = 6.6 ± 0.6 μM

-

Neuroprotective Effects

- The compound has shown promise in neuroprotection studies, possibly by modulating neurotransmitter receptors involved in neurodegenerative diseases.

-

Antimicrobial Properties

- Investigations into its antimicrobial effects reveal activity against various bacterial strains, suggesting potential applications in treating infections.

Comparison with Similar Compounds

The uniqueness of 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can be highlighted by comparing it to structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 5 | Lacks fluorine substitution |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromine at position 6 | Different position affects biological activity |

| 8-Fluoro-1,2,3,4-tetrahydroisoquinoline | Fluorine at position 8 | No bromine; may exhibit different reactivity |

The combination of both bromine and fluorine in specific positions enhances the pharmacological profile of 8-bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline compared to its analogs .

Case Studies

Recent studies have explored the pharmacological effects of this compound:

- Study on Anticancer Activity:

- Neuroprotective Study:

Q & A

Q. What are the established synthetic routes for 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ), and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. For example, fluorination at position 5 can be achieved via electrophilic substitution using Selectfluor® in acidic media, while bromination at position 8 may employ N-bromosuccinimide (NBS) under radical-initiated conditions. Methylation at position 2 is often performed using methyl iodide in the presence of a base like K₂CO₃. Yield optimization requires strict control of temperature (e.g., 0–5°C for bromination to avoid over-halogenation) and solvent polarity (e.g., DMF for cyclization steps). Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using HPLC with a C18 column and UV detection (λ = 254 nm), while structural confirmation relies on F NMR to verify fluorination and H NMR coupling constants to distinguish between 1,2,3,4-THIQ conformers. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives. For example, diastereomeric ratios in THIQ derivatives are quantified via integration of split proton signals in H NMR spectra .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Methodological Answer : Common assays include receptor-binding studies (e.g., radioligand displacement for CNS targets) and functional cellular assays (e.g., cAMP modulation in HEK293 cells). For instance, THIQ analogs have been screened for dopamine receptor affinity using H-spiperone competition assays. Dose-response curves (IC₅₀ values) are generated with triplicate measurements to ensure reproducibility. Positive controls (e.g., haloperidol for D2 receptors) and negative controls (vehicle-only) are mandatory .

Advanced Research Questions

Q. How can regioselective bromination at position 8 be achieved without competing halogenation at other sites?

- Methodological Answer : Regioselectivity is governed by electronic and steric factors. Computational modeling (DFT studies) predicts electron density at position 8 due to the electron-withdrawing fluorine at position 5, making it susceptible to electrophilic bromination. Experimentally, using a bulky directing group (e.g., tert-butyl carbamate) at position 1 can sterically block bromination at adjacent positions. Reaction monitoring via LC-MS at 15-minute intervals ensures early detection of byproducts .

Q. How do researchers resolve contradictory data in cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions (e.g., variable yields in Suzuki-Miyaura couplings) often arise from competing protodehalogenation or catalyst poisoning. Systematic screening of palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and bases (K₃PO₄ vs. Cs₂CO₃) is recommended. For example, aryl boronic esters with electron-donating groups require PdCl₂(dppf) in toluene/water (3:1) at 80°C for optimal coupling. Reaction progress is tracked via F NMR due to the fluorine substituent’s sensitivity to electronic changes .

Q. What strategies are employed to mitigate oxidative degradation during storage of 8-Bromo-5-fluoro-THIQ derivatives?

- Methodological Answer : Degradation is minimized by storing compounds under inert atmosphere (argon) at −20°C in amber vials to prevent light-induced radical reactions. Antioxidants like BHT (0.1% w/w) are added to solutions. Stability is assessed via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For oxygen-sensitive derivatives, lyophilization and storage as hydrochloride salts enhance shelf life .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate logP (lipophilicity), BBB permeability, and metabolic stability. For instance, the fluorine atom at position 5 increases metabolic stability by blocking CYP3A4-mediated oxidation. MD simulations (e.g., Desmond) model blood-brain barrier penetration, guided by analogous THIQ derivatives with known CNS activity .

Data Contradiction Analysis

Q. Why do similar THIQ derivatives exhibit conflicting cytotoxicity results in vitro?

- Methodological Answer : Discrepancies may arise from cell-line-specific expression of efflux transporters (e.g., P-gp) or variations in assay conditions (e.g., serum concentration). Parallel testing in P-gp-overexpressing (e.g., MDR1-HEK293) and wild-type cells, with/without verapamil (P-gp inhibitor), clarifies transporter-mediated resistance. Normalizing cytotoxicity data to protein content (BCA assay) reduces variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.